molecular formula C15H14BrN3O2S B11287023 4-bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide

4-bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide

Cat. No.: B11287023
M. Wt: 380.3 g/mol
InChI Key: PVIGONMJMSCFAH-UHFFFAOYSA-N
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Description

4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The preparation may also involve condensation reactions, intramolecular cyclizations, and tandem reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and halogenating agents . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield various halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, it has been shown to exhibit α-glucosidase inhibitory activity, which is relevant for its potential use in treating metabolic disorders . The compound’s effects are mediated through its binding to enzyme active sites, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and benzenesulfonamide group contribute to its potential as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C15H14BrN3O2S

Molecular Weight

380.3 g/mol

IUPAC Name

4-bromo-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H14BrN3O2S/c1-11-3-2-8-19-10-13(18-15(11)19)9-17-22(20,21)14-6-4-12(16)5-7-14/h2-8,10,17H,9H2,1H3

InChI Key

PVIGONMJMSCFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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